Enhanced Menin Binding Affinity (Kd) Compared to Lead Compound MI-136
MI-538 exhibits a 3.6-fold higher binding affinity to menin than the lead compound MI-136, as determined by surface plasmon resonance (SPR) [1]. This improved binding directly contributes to its enhanced cellular potency and in vivo efficacy [1].
| Evidence Dimension | Menin Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | MI-136: 23.6 nM |
| Quantified Difference | 3.6-fold improvement |
| Conditions | Surface Plasmon Resonance (SPR) Assay |
Why This Matters
Higher binding affinity correlates with sustained target engagement, enabling lower effective doses and improved safety margins in in vivo studies.
- [1] Borkin, D., Klossowski, S., Pollock, J., et al. (2016). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry, 59(3), 892–913. View Source
